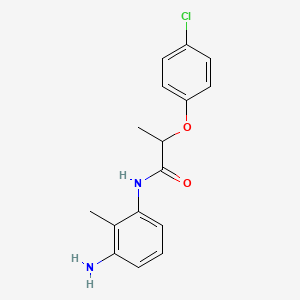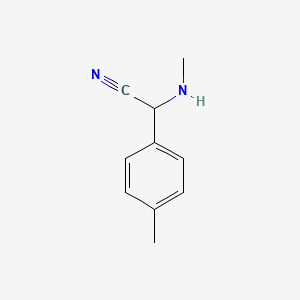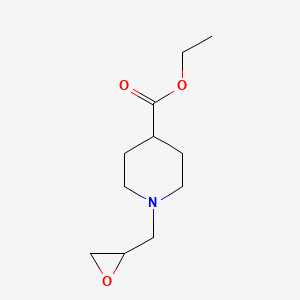
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine is a chemical compound commonly used in laboratory experiments and scientific research. It is a colorless, flammable liquid that has a faint, pungent odor. This compound is known for its unique properties, such as its ability to increase the solubility of compounds, to act as a solvent for organic compounds, and to serve as a reagent in organic synthesis. The purpose of
Scientific Research Applications
1. Functionalization and Metalation
- Regioexhaustive Functionalization : This compound has been utilized in the study of regioexhaustive functionalization, demonstrating its potential in diverse chemical transformations. Specifically, different chloro(trifluoromethyl)pyridines, including compounds similar to 3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine, were converted into carboxylic acids through various organometallic methods (Cottet & Schlosser, 2004).
2. Synthesis in Pesticides
- Synthesis of Pesticides : This chemical is an important intermediate in synthesizing pesticides. A review of the normal processes for synthesizing similar pyridine derivatives highlighted its significant role in pesticide production (Lu Xin-xin, 2006).
3. Synthesis of Herbicides
- Key Intermediate in Herbicide Synthesis : The compound serves as a key intermediate for the synthesis of potent herbicides, like trifloxysulfuron. Its synthesis from nicotinamide via various chemical processes demonstrates its critical role in agricultural chemistry (Zuo Hang-dong, 2010).
4. Antimicrobial Activities
- Antimicrobial Properties : Research has been conducted on the antimicrobial activities of similar compounds. This includes studies on their interaction with DNA, highlighting the potential biomedical applications of such chemicals (Evecen et al., 2017).
5. Application in Alkane Oxidation Catalysis
- Alkane Oxidation Catalysis : Iron(II) complexes containing derivatives of this compound have been investigated for their effectiveness in alkane oxidation catalysis. This research indicates the potential use of these compounds in industrial chemical processes (Britovsek et al., 2005).
properties
IUPAC Name |
3-chloro-2-cyclohexyloxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNJIPZGMTZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)


![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)